N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
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Overview
Description
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a complex organic compound that features a furan ring substituted with a 2-chlorophenyl group, a morpholine ring, and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group: The furan ring is then substituted with a 2-chlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Formation of the Propan-1-Amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amine group may yield secondary or tertiary amines.
Scientific Research Applications
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine: Similar in structure but may have different substituents or functional groups.
Furan Derivatives: Compounds with a furan ring and various substituents.
Morpholine Derivatives: Compounds containing a morpholine ring with different side chains.
Uniqueness
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine is unique due to its specific combination of a furan ring, chlorophenyl group, morpholine ring, and propan-1-amine chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2.2ClH/c19-17-5-2-1-4-16(17)18-7-6-15(23-18)14-20-8-3-9-21-10-12-22-13-11-21;;/h1-2,4-7,20H,3,8-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJODGXGPTBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=CC=C3Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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